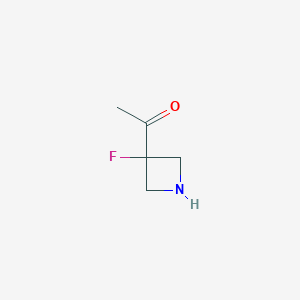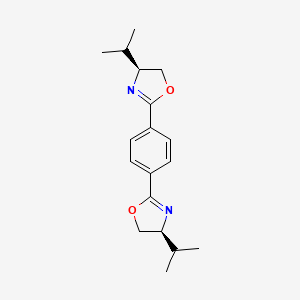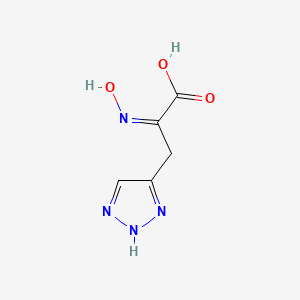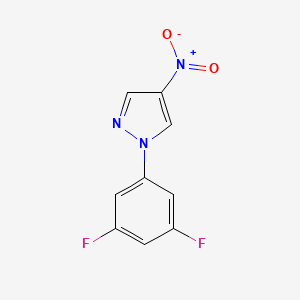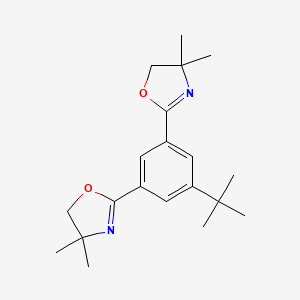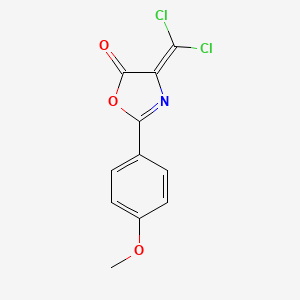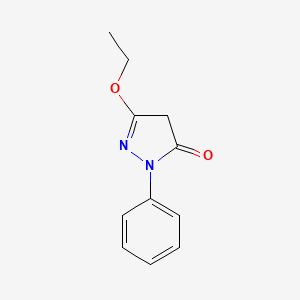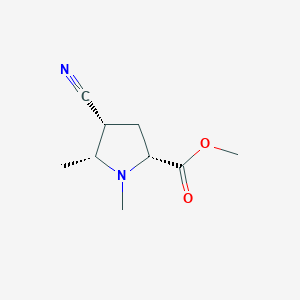
(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is substituted with a cyano group, a methyl ester, and two methyl groups at specific positions, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Functional Group Introduction: The cyano group and the methyl ester are introduced through nucleophilic substitution and esterification reactions, respectively.
Chirality Induction: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the desired (2R,4R,5R) configuration.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Synthesis: Implementing continuous flow synthesis to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine ring or the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2R,4R,5R)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate: Unique due to its specific stereochemistry and functional groups.
(2S,4S,5S)-Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate: Similar structure but different stereochemistry.
Methyl 4-cyano-1,5-dimethylpyrrolidine-2-carboxylate: Lacks specific stereochemistry, leading to different properties.
Uniqueness
The uniqueness of this compound lies in its specific (2R,4R,5R) configuration, which imparts distinct chemical and biological properties compared to its stereoisomers and other similar compounds.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl (2R,4R,5R)-4-cyano-1,5-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(5-10)4-8(11(6)2)9(12)13-3/h6-8H,4H2,1-3H3/t6-,7+,8-/m1/s1 |
InChI Key |
OAVSYQVXSWDLIE-GJMOJQLCSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@H](N1C)C(=O)OC)C#N |
Canonical SMILES |
CC1C(CC(N1C)C(=O)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


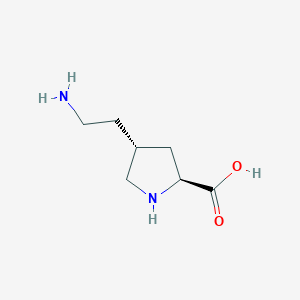

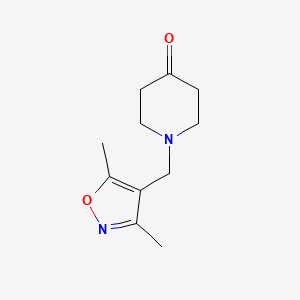
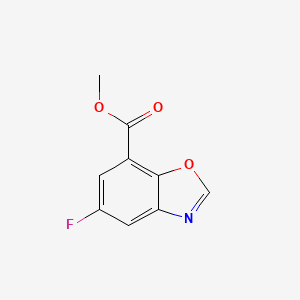
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)
